N-[2-[2-(3-methoxyphenyl)morpholin-4-yl]-2-oxoethyl]-3,4-dimethylbenzamide
Description
N-[2-[2-(3-methoxyphenyl)morpholin-4-yl]-2-oxoethyl]-3,4-dimethylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a morpholine ring, a methoxyphenyl group, and a dimethylbenzamide moiety, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-[2-[2-(3-methoxyphenyl)morpholin-4-yl]-2-oxoethyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-15-7-8-18(11-16(15)2)22(26)23-13-21(25)24-9-10-28-20(14-24)17-5-4-6-19(12-17)27-3/h4-8,11-12,20H,9-10,13-14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIIWRLNZPDSLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(=O)N2CCOC(C2)C3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(3-methoxyphenyl)morpholin-4-yl]-2-oxoethyl]-3,4-dimethylbenzamide typically involves multiple steps, including the formation of the morpholine ring, the introduction of the methoxyphenyl group, and the coupling with the dimethylbenzamide moiety. A common synthetic route may involve the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable amine, followed by cyclization under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable nucleophile.
Coupling with the Dimethylbenzamide Moiety: The final step involves the coupling of the morpholine derivative with 3,4-dimethylbenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(3-methoxyphenyl)morpholin-4-yl]-2-oxoethyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-[2-(3-methoxyphenyl)morpholin-4-yl]-2-oxoethyl]-3,4-dimethylbenzamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be employed in the study of biological pathways and interactions, particularly those involving morpholine derivatives.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-[2-(3-methoxyphenyl)morpholin-4-yl]-2-oxoethyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The morpholine ring and methoxyphenyl group may play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound’s effects can be attributed to its ability to interfere with key biological processes, such as signal transduction, enzyme inhibition, or receptor binding.
Comparison with Similar Compounds
Similar Compounds
N-[2-[2-(4-methoxyphenyl)morpholin-4-yl]-2-oxoethyl]-3,4-dimethylbenzamide: Similar structure but with a different position of the methoxy group.
N-[2-[2-(3-methoxyphenyl)morpholin-4-yl]-2-oxoethyl]-4,5-dimethylbenzamide: Similar structure but with different positions of the dimethyl groups.
Uniqueness
N-[2-[2-(3-methoxyphenyl)morpholin-4-yl]-2-oxoethyl]-3,4-dimethylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of the morpholine ring, methoxyphenyl group, and dimethylbenzamide moiety allows for unique interactions with molecular targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
